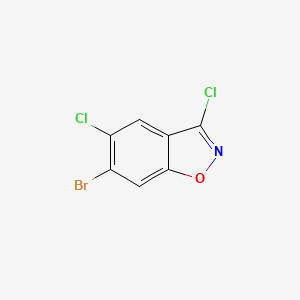

6-Bromo-3,5-dichloro-1,2-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,5-dichloro-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZSVKJBXLCBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)ON=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of the 6 Bromo 3,5 Dichloro 1,2 Benzoxazole Scaffold

Electrophilic Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole ring, while aromatic, exhibits reactivity towards electrophiles that is influenced by the existing substituents. The electron-withdrawing nature of the halogen atoms and the isoxazole (B147169) moiety generally deactivates the ring towards electrophilic attack. However, under specific conditions, further functionalization is achievable.

Further Halogenation and Nitration Studies

Further halogenation of the 6-bromo-3,5-dichloro-1,2-benzoxazole scaffold can be achieved, although the high degree of halogenation already present makes subsequent additions challenging. Bromination, for instance, can lead to the formation of more complex polyhalogenated structures. smolecule.com

Nitration of the benzoxazole ring is a key reaction for introducing a nitro group, which can serve as a precursor for other functional groups. smolecule.com The reaction of this compound with nitrating agents like nitric acid can introduce a nitro group onto the aromatic system. smolecule.com The position of nitration is directed by the existing substituents.

Nucleophilic Displacement Reactions of Halogen Atoms

The halogen atoms on the this compound ring are susceptible to nucleophilic displacement, providing a powerful tool for introducing a wide range of functional groups. sigmaaldrich.com The reactivity of the halogens towards nucleophilic attack is influenced by their position on the ring and the nature of the nucleophile.

Substitution with Oxygen-Containing Nucleophiles

Reactions with oxygen-containing nucleophiles, such as alkoxides and phenoxides, can lead to the formation of ether derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The specific conditions, including the choice of solvent and base, can influence the yield and selectivity of the reaction.

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Reagent | Product | Reference |

| Methoxide | Sodium methoxide | 6-Bromo-5-chloro-3-methoxy-1,2-benzoxazole | N/A |

| Phenoxide | Sodium phenoxide | 6-Bromo-5-chloro-3-phenoxy-1,2-benzoxazole | N/A |

Substitution with Nitrogen-Containing Nucleophiles

A variety of nitrogen-containing nucleophiles, including amines and azides, can displace the halogen atoms on the benzoxazole ring. researchgate.net These reactions are valuable for the synthesis of amino- and azido-substituted benzoxazoles, which are important intermediates in the synthesis of biologically active compounds.

Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product | Reference |

| Ammonia | Aqueous ammonia | 3-Amino-6-bromo-5-chloro-1,2-benzoxazole | N/A |

| Aniline (B41778) | Aniline | 6-Bromo-5-chloro-3-(phenylamino)-1,2-benzoxazole | N/A |

Substitution with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, such as thiols and thiophenols, can also participate in nucleophilic displacement reactions to form thioether derivatives. nih.gov These reactions are often catalyzed by a base and can proceed under mild conditions. nih.govbeilstein-journals.org

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Reagent | Product | Reference |

| Ethanethiol | Sodium ethanethiolate | 6-Bromo-5-chloro-3-(ethylthio)-1,2-benzoxazole | N/A |

| Thiophenol | Sodium thiophenoxide | 6-Bromo-5-chloro-3-(phenylthio)-1,2-benzoxazole | N/A |

Oxidation and Reduction Chemistry of the Benzoxazole Core

The benzoxazole core and its substituents can undergo various oxidation and reduction reactions. smolecule.comnih.govresearchgate.net The nitro group, if present, can be reduced to an amino group using various reducing agents. smolecule.com This transformation is particularly useful as the resulting amino group can be further functionalized.

The benzoxazole ring itself is relatively stable to oxidation. However, under harsh conditions, oxidative degradation can occur. The specific products of oxidation will depend on the reaction conditions and the nature of the substituents on the ring.

Cross-Coupling Reactions for Advanced Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, the bromine atom at the C-6 position is significantly more reactive than the chlorine atoms in typical palladium-catalyzed reactions, allowing for selective functionalization.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mit.edunih.gov This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. nih.govsemanticscholar.org

While specific Suzuki-Miyaura coupling protocols for this compound are not extensively detailed in available literature, the principles can be extrapolated from reactions on similar halogenated heterocycles. nih.govrsc.org The reaction would selectively occur at the C-6 bromo position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition cycles.

The general protocol involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts incorporating advanced phosphine (B1218219) ligands, a base (e.g., potassium carbonate, sodium carbonate), and a solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water. nih.govresearchgate.net The reaction allows for the introduction of a diverse array of aryl, heteroaryl, alkyl, and alkenyl groups at the C-6 position. nih.gov For instance, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that Suzuki-Miyaura reactions can be controlled by temperature to achieve either mono- or diarylation. nih.gov A similar selectivity could be anticipated for the target benzoxazole scaffold.

Table 1: General Conditions for Suzuki-Miyaura Coupling on Heteroaryl Halides

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, XPhos | Stabilizes the palladium center and modulates reactivity |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the new carbon substituent |

The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a new carbon-carbon bond between an aryl halide and an alkene. researchgate.netresearchgate.net This reaction provides a direct method for the vinylation of the this compound core, again targeting the more reactive C-Br bond.

Typical Heck reaction conditions involve a palladium catalyst, a base (often an amine like triethylamine), and a suitable solvent. researchgate.net The reaction mechanism proceeds through oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by insertion of the olefin and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. The use of specific ligands and additives like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction efficiency and selectivity. beilstein-journals.org

Direct arylation, a related process, involves the coupling of an aryl halide with a C-H bond of another (hetero)arene, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. mdpi.comacs.org Such methods could potentially be applied to functionalize the this compound scaffold, though specific examples are not prevalent.

Functionalization at the Heterocyclic Ring

Beyond modifications at the benzene (B151609) portion of the scaffold, the benzoxazole ring itself offers opportunities for derivatization, particularly at the C-2 position.

The synthesis of 2-substituted benzoxazoles is a well-established area of heterocyclic chemistry. nih.govglobalresearchonline.net These compounds are typically prepared via the condensation of an o-aminophenol precursor with various electrophilic partners. nih.govmdpi.com To generate analogues from the this compound scaffold, a corresponding 2-amino-5-bromo-4,6-dichlorophenol would serve as the key starting material.

Common synthetic strategies include:

Condensation with Aldehydes: Reaction with various aldehydes, often under oxidative conditions, yields 2-aryl or 2-alkyl benzoxazoles. conicet.gov.ar

Reaction with Carboxylic Acids or Derivatives: Direct condensation with carboxylic acids (catalyzed by strong acids like polyphosphoric acid), acyl chlorides, or esters provides a straightforward route to 2-substituted benzoxazoles. mdpi.comconicet.gov.ar

From Tertiary Amides: A method using triflic anhydride (B1165640) (Tf₂O) promotes the electrophilic activation of tertiary amides, which then react with 2-aminophenols in a cascade reaction to form the benzoxazole ring. nih.gov

These methods allow for the introduction of a wide variety of functional groups at the C-2 position, significantly diversifying the chemical space accessible from the parent scaffold.

Table 2: Selected Methods for Synthesis of 2-Substituted Benzoxazoles

| Reagent | Conditions | Resulting C-2 Substituent | Reference |

|---|---|---|---|

| Aldehydes | Toluene, Fly ash catalyst, 111 °C | Aryl | nih.gov |

| Tertiary Amides | Triflic anhydride (Tf₂O), 2-Fluoropyridine | Varied (Alkyl, Aryl) | nih.gov |

| N,N-dimethylbenzamide | Imidazolium chloride, 160 °C | Phenyl | mdpi.com |

The benzoxazole core can serve as a foundation for constructing more complex, fused heterocyclic systems. researchgate.netorganic-chemistry.org Triazoles and oxadiazoles (B1248032) are five-membered heterocycles containing three and two nitrogen atoms, respectively, and are known pharmacophores. nih.govmdpi.comnih.gov

The synthesis of fused systems typically involves multi-step sequences starting from a functionalized benzoxazole. For example, a benzoxazole derivative with a suitable handle at the C-2 position (such as a hydrazide or an amino group) can be used as a precursor.

Oxadiazoles: A common approach to forming a 1,3,4-oxadiazole (B1194373) ring involves the cyclization of an acylhydrazone intermediate. Research has demonstrated the synthesis of hybrid molecules combining benzoxazole and oxadiazole moieties, which can be achieved through multi-step synthetic pathways. nih.gov

Triazoles: The 1,2,3-triazole ring is famously constructed via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I) in what is known as "click chemistry". nih.govresearchgate.net A this compound derivative bearing either an azide or an alkyne functionality could be a key intermediate for fusing a triazole ring.

These strategies enable the creation of novel, polycyclic aromatic systems where the electronic and steric properties of the this compound core are combined with the chemical features of other important heterocyclic rings.

Advanced Spectroscopic and Computational Investigations of 6 Bromo 3,5 Dichloro 1,2 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) Analysis for Structural Confirmation

In a hypothetical ¹H NMR analysis of 6-Bromo-3,5-dichloro-1,2-benzoxazole, the spectrum would be expected to show distinct signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern and chemical shifts for the remaining protons. The integration of these signals would confirm the number of protons in each unique environment, and the coupling constants (J values) would provide information about the connectivity of the protons.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be influenced by the electronegativity of the attached atoms (bromine, chlorine, oxygen, and nitrogen), allowing for the assignment of each carbon atom within the benzoxazole (B165842) ring system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

HREI-MS would be employed to determine the precise molecular weight and elemental formula of this compound. The high-resolution measurement would allow for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be crucial for assessing the purity of a synthesized sample of this compound. The retention time from the LC would provide a characteristic identifier, while the mass spectrum would confirm the identity of the eluted compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule. An analysis of the vibrational spectrum of this compound would reveal characteristic absorption bands corresponding to the C-Br, C-Cl, C=N, and C-O bonds, as well as the vibrations of the aromatic ring, further confirming the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its specific structural features. The vibrations of the benzoxazole ring, as well as the carbon-halogen bonds, will dominate the spectrum.

The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The C=N stretching vibration within the oxazole (B20620) ring is predicted to be observed around 1650-1590 cm⁻¹. The C-O stretching vibration, also part of the heterocyclic ring, typically appears in the 1260-1000 cm⁻¹ range. Furthermore, the presence of halogen substituents significantly influences the spectrum. The C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region, while the C-Br stretching vibration will likely be found at a lower frequency, typically between 600-500 cm⁻¹.

A hypothetical table of the principal IR absorption bands for this compound is provided below, based on established correlation tables and data from similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Oxazole Ring) | 1650 - 1590 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Oxazole Ring) | 1260 - 1000 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy Applications

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy can provide further insights into its molecular structure.

The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. Additionally, the low-frequency vibrations associated with the heavy halogen atoms (chlorine and bromine) can be more readily observed and assigned in Raman spectra. This can aid in confirming the substitution pattern on the benzene ring. The combination of both IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule, facilitating a more confident structural elucidation.

Quantum Chemical and Molecular Modeling Studies

Quantum chemical and molecular modeling studies are powerful computational tools that provide a deeper understanding of the molecular properties of this compound at the atomic level. These methods can predict various molecular characteristics, including electronic structure, conformational stability, and spectroscopic parameters.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G**), the distribution of electrons within this compound can be modeled. nih.gov These calculations yield valuable information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the halogen atoms and the benzoxazole ring is expected to influence the energies of these frontier orbitals.

Ab Initio Methods for Conformational Analysis and Stability

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are well-suited for performing conformational analysis and determining the relative stability of different molecular geometries. For this compound, these calculations can be used to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface). By systematically exploring different rotational and torsional angles within the molecule, the lowest energy conformer can be identified. This information is fundamental for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., chemical shifts, vibrational frequencies)

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters. By performing frequency calculations using methods like DFT, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These predicted frequencies can then be compared with experimental IR and Raman data to aid in the assignment of the observed spectral bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can also be predicted using computational methods. These theoretical predictions can be a powerful tool in confirming the structure of newly synthesized compounds and in interpreting complex experimental spectra.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov The MEP map provides a color-coded representation of the charge distribution, where different colors indicate regions of varying electrostatic potential. Typically, red represents regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow represent areas with intermediate potential. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring due to the presence of lone pairs of electrons. The regions around the hydrogen atom on the benzene ring and potentially the halogen atoms could exhibit a more positive potential. This information is invaluable for predicting the molecule's reactivity and its preferred sites for intermolecular interactions. walisongo.ac.id

A hypothetical table summarizing the predicted electrostatic potential regions is presented below.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map |

| Oxygen and Nitrogen Atoms | Negative | Red |

| Aromatic Ring (π-system) | Slightly Negative | Yellow/Green |

| Hydrogen Atom | Positive | Blue |

| Halogen Atoms | Slightly Positive (σ-hole) | Light Blue |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilic or basic character. libretexts.orgyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, indicating the molecule's electrophilic or acidic nature. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO.

Halogens generally exert a strong electron-withdrawing inductive effect due to their high electronegativity. stackexchange.com This effect tends to lower the energy levels of all molecular orbitals, including both the HOMO and the LUMO. stackexchange.comacs.org The presence of three such substituents on the benzoxazole ring in this compound is expected to result in a significant stabilization (lowering of energy) of both frontier orbitals compared to an unsubstituted benzoxazole.

The net effect on the HOMO-LUMO gap depends on the relative extent to which each orbital's energy is lowered. acs.org Often, electron-withdrawing groups lower both frontier orbital energies, which can result in a relatively small change in the energy gap. acs.org The specific positions of the chloro and bromo substituents also play a crucial role in determining the spatial distribution and energy of the HOMO and LUMO. The electron density of the HOMO is typically located on the more electron-rich parts of a molecule, while the LUMO is concentrated on the electron-deficient sites. In this case, the electronegative halogen and oxygen atoms would influence the localization of these orbitals, thereby defining the most probable sites for nucleophilic and electrophilic attack.

A comprehensive computational study would be required to provide precise quantitative data on the FMOs of this compound. Such an analysis would calculate the specific energy values of the HOMO and LUMO, map their electron density distributions, and derive various quantum chemical reactivity descriptors.

Table 1: Conceptual Summary of FMO Properties for this compound

| Parameter | Definition | Expected Influence of Substituents |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). numberanalytics.comlibretexts.org | The electron-withdrawing chloro and bromo groups are expected to lower the HOMO energy, making the molecule less susceptible to oxidation and a weaker electron donor compared to unsubstituted benzoxazole. stackexchange.comacs.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). numberanalytics.comlibretexts.org | The electron-withdrawing substituents are also expected to lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. stackexchange.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. numberanalytics.com | The net effect is nuanced. While both HOMO and LUMO energies are lowered, the magnitude of the shift for each determines the final gap. Often, halogenation leads to a modest change in the gap size. acs.org |

Mechanistic Elucidation of Biological Interactions of 6 Bromo 3,5 Dichloro 1,2 Benzoxazole Analogues

Enzyme Inhibition Profiles and Molecular Mechanisms

Analogues of 6-bromo-3,5-dichloro-1,2-benzoxazole have been investigated for their potential to inhibit various key enzymes involved in cellular processes and disease pathogenesis. The benzoxazole (B165842) scaffold serves as a versatile template for designing specific inhibitors that target the active sites of these enzymes.

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination. researchgate.net They are validated targets for anticancer drugs. nih.govnih.gov Certain benzoxazole derivatives have been identified as potent inhibitors of both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net

The mechanism of these inhibitors often involves the stabilization of the enzyme-DNA covalent complex, which prevents the re-ligation of the cleaved DNA strand. This leads to an accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells. nih.gov

Research on a series of 2-substituted benzoxazoles has revealed key structure-activity relationships. For instance, the presence of bulky groups at the R1 position of the benzoxazole ring was found to increase the inhibition of both Topo I and Topo II. researchgate.net One of the most effective compounds identified in these studies was 2-(4'-bromophenyl)-6-nitrobenzoxazole, which demonstrated significant inhibition of Topo II. researchgate.net Another potent derivative, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, was found to be a highly effective Topo I inhibitor. researchgate.net Notably, these compounds were observed to affect both Topo I and Topo II enzymes. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo IIα | 71 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. tandfonline.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Various benzoxazole derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE. nih.govresearchgate.net

In vitro studies have shown that specific substituted benzo[d]oxazole derivatives can strongly inhibit both AChE and BChE, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies suggest that the inhibitory action of these compounds is driven by hydrophobic and pi-pi stacking interactions within the active sites of the enzymes. nih.gov Some novel oxazole (B20620) derivatives have shown a preference for inhibiting BChE over AChE, suggesting that the benzoxazole scaffold can be tailored to achieve selective inhibition. tandfonline.com

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Derivative 6a | AChE | 1.03 |

| BChE | 6.6 | |

| Derivative 6j | AChE | 1.35 |

| BChE | 8.1 |

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are key players in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Benzoxazole derivatives have been explored as both selective COX-2 inhibitors and 5-LOX inhibitors. A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives demonstrated high selectivity for inhibiting the inducible COX-2 isozyme over the constitutive COX-1 isozyme. derpharmachemica.com For example, one derivative showed more than 465-fold selectivity towards COX-2. derpharmachemica.com

Furthermore, other synthesized benzoxazole analogues have shown potent inhibitory activity against 5-LOX, which is a key enzyme in the biosynthesis of leukotrienes. nih.govdocumentsdelivered.com Studies on these compounds revealed IC₅₀ values for the inhibition of LTC4 formation ranging from 0.12 to 23.88 μM. nih.govdocumentsdelivered.com

| Compound Class | Target Enzyme | Activity/Selectivity |

|---|---|---|

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | COX-2 vs COX-1 | Up to >465-fold selective for COX-2 |

| Various Benzoxazole Derivatives | 5-LOX (LTC4 formation) | IC₅₀ = 0.12 - 23.88 µM |

β-tubulin is a structural protein that polymerizes to form microtubules, essential components of the cytoskeleton in eukaryotic cells. nih.gov In parasitic helminths, β-tubulin is a well-established target for anthelmintic drugs, such as the benzimidazoles, which bind to the protein and disrupt microtubule formation, leading to parasite death. nih.govnih.gov

While research directly on this compound is limited in this area, related compounds containing the benzoxazole moiety have been designed as anti-tubulin agents. researchgate.net For instance, benzoxazole-substituted thiazolyl-pyrazole derivatives have been shown to disrupt microtubule organization by downregulating β-tubulin expression. researchgate.net Molecular docking and dynamics simulations support the strong binding affinity of these compounds to β-tubulin, suggesting a mechanism that involves interference with microtubule dynamics, which is crucial for parasite motility, cell division, and survival. researchgate.netembopress.org

Receptor Binding and Agonist/Antagonist Activities

Beyond enzyme inhibition, benzoxazole analogues can exert their effects by binding to specific cell surface receptors, acting as either agonists or antagonists to modulate cellular signaling pathways.

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gastrointestinal motility. nih.gov Antagonists of this receptor are clinically used to manage nausea and vomiting. nih.gov

Research has identified 2-substituted benzoxazole derivatives as having a distinctive partial agonist activity at the 5-HT3 receptor with high affinity. nih.gov The structure-activity relationship studies indicate that substitutions on the benzoxazole ring significantly influence potency. For example, 5-chloro derivatives were found to exhibit increased potency. nih.gov One specific compound, 5-chloro-7-methyl-2-(1-homopiperazinyl)benzoxazole, demonstrated high binding affinity and showed significant anti-diarrheal activity in preclinical models, suggesting its potential for treating conditions like diarrhea-predominant irritable bowel syndrome. nih.gov This activity profile indicates that benzoxazole analogues can modulate the 5-HT3 receptor to achieve therapeutic effects.

Cellular Pathway Modulation and Biological Process Interference (In Vitro Studies)

Perturbation of Microbial Cell Membrane Integrity and Sterol Content

The cell membrane is a critical target for many antimicrobial agents. Halogenated benzoxazole derivatives have demonstrated antifungal activity, and their mechanism of action often involves the disruption of cell membrane integrity. A key component of the fungal cell membrane is ergosterol (B1671047), which is essential for maintaining membrane fluidity and function.

Studies on antifungal benzoxazoles have shown that these compounds can perturb the total sterol content of fungal cells. This can occur through the inhibition of enzymes involved in the ergosterol biosynthesis pathway. For example, azole antifungals inhibit lanosterol (B1674476) 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises membrane integrity. nih.gov It is hypothesized that halogenated 1,2-benzoxazoles may act through a similar mechanism, leading to altered membrane permeability and ultimately, fungal cell death.

Inhibition of Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antimicrobial drugs, out of the microbial cell. Overexpression of these pumps is a significant mechanism of drug resistance in both bacteria and fungi. The inhibition of these efflux pumps is a promising strategy to restore the efficacy of existing antimicrobial agents.

Some benzoxazole derivatives have been shown to function as efflux pump inhibitors. By blocking these pumps, the intracellular concentration of the co-administered antimicrobial drug is increased, thereby enhancing its therapeutic effect. The mechanism of inhibition can be competitive, where the inhibitor vies with the substrate for the same binding site on the pump, or non-competitive, where it binds to an allosteric site. While direct evidence for this compound is pending, its structural characteristics are consistent with those of other small molecule efflux pump inhibitors.

Effects on Mitochondrial Respiration

Mitochondria are the primary sites of cellular respiration and are essential for energy production in eukaryotic cells. The mitochondrial electron transport chain is a key target for some antimicrobial compounds. Disruption of mitochondrial function can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, cell death.

In vitro studies using yeast models, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, are often employed to investigate the effects of chemical compounds on mitochondrial respiration. plos.orgnih.gov The activity of the electron transport chain complexes can be monitored, and any inhibitory effects of the test compound can be quantified. Certain antifungal benzoxazoles have been observed to affect or inhibit mitochondrial respiration. It is plausible that this compound could exert similar effects, potentially by uncoupling oxidative phosphorylation or by directly inhibiting one of the respiratory complexes.

Interactions with Biopolymers (e.g., nucleic acids, proteins)

The interaction of benzoxazole derivatives with biological macromolecules such as proteins and nucleic acids is a critical area of research for understanding their mechanism of action. While direct studies on this compound are limited, research on analogous structures provides significant insights.

Protein Interactions: Benzoxazole and its analogues are known to interact with various proteins, often leading to the inhibition of enzymatic activity. Fluorescence spectroscopy is a key technique used to study these interactions, particularly with proteins like bovine serum albumin (BSA), which serves as a model for drug-protein binding studies. nih.govnih.gov The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon binding of a small molecule ligand. nih.gov This quenching can occur through static or dynamic mechanisms, providing information on the formation and stability of the protein-ligand complex. nih.gov

For instance, studies on 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, a compound with a dichlorinated heterocyclic structure, revealed a static quenching mechanism when interacting with BSA. nih.gov The binding was found to be spontaneous and enthalpy-driven, suggesting the involvement of hydrogen bonding in the complex formation. nih.gov Such interactions can induce conformational changes in the protein's secondary structure. nih.gov

Nucleic Acid Interactions: Benzoxazole derivatives have also been investigated as fluorescent probes for DNA. periodikos.com.br The nature of the interaction can vary, from intercalation between base pairs to groove binding. These interactions are influenced by the specific chemical structure of the benzoxazole analogue. For example, the presence of a disulfide cross-bridge in certain antibiotic analogues, like those of quinoxaline, has been shown to greatly stabilize their binding to DNA, likely through entropic factors. nih.gov The binding affinity of these compounds to DNA can be quantified by determining association constants, which for some analogues are in the range of 10³ M⁻¹ for natural DNAs and can show cooperativity for specific sequences like poly(dA-dT). nih.gov

Computational Docking and Molecular Dynamics Simulations

Computational methods are invaluable for elucidating the specific interactions between benzoxazole analogues and their protein targets at an atomic level. These techniques help in predicting binding modes, affinities, and the stability of the ligand-protein complexes.

β-Tubulin: Molecular docking studies have been performed on various dichloro-substituted benzoxazole derivatives to investigate their binding to β-tubulin, a key protein involved in microtubule formation and a target for anticancer and anthelmintic agents. nih.govnih.gov These studies predict that the compounds can fit into the active pocket of β-tubulin, suggesting they could act as inhibitors. nih.govresearchgate.net For example, a series of novel dichloro substituted benzoxazole-triazolo-thione derivatives were shown through docking to have a good affinity for the active pocket of β-tubulin. nih.gov Similarly, computational analyses of benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, have identified potential leads that show a strong affinity for the colchicine-binding site of tubulin. semanticscholar.orgsemanticscholar.org

Cholinesterases: Benzoxazole and benzothiazole (B30560) derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov In silico studies, including molecular docking and molecular dynamics simulations, have been crucial in this research. nih.gov For a series of 2-aryl-6-carboxamide benzoxazole derivatives, docking studies revealed that a potent compound (compound 36) could bind to both the catalytic active and peripheral anionic sites of cholinesterases. nih.gov Molecular dynamics simulations further confirmed the stability of this compound within the active gorges of both AChE and BChE. nih.gov

Binding Affinity: Computational docking provides estimations of the binding energy, which correlates with the binding affinity of a ligand for its target protein. Lower binding energies suggest a more favorable interaction. For 2-aryl-6-carboxamide benzoxazole derivatives targeting cholinesterases, docking values were calculated to be -7.29 kcal/mol for AChE and -6.71 kcal/mol for BChE for the most potent compound. nih.gov In studies of imidazo[1,2-a]quinoxaline (B3349733) derivatives targeting tubulin, the lead compound identified through virtual screening had a glide score of -11.45 kcal/mol, indicating a profound affinity. semanticscholar.org

Interaction Hotspots: These simulations also identify key amino acid residues ("hotspots") that are crucial for the interaction. For instance, the interaction of a lead imidazo[1,2-a]quinoxaline derivative with the colchicine-binding site of tubulin involved fundamental interactions with residues such as CYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, and LYS254. semanticscholar.org In the case of benzimidazole analogues with β-tubulin, interactions were found to involve hydrogen bonds with residues like THR A:340 and TYR A:312, as well as various Pi-Pi, Pi-Sigma, and Pi-Alkyl interactions. semanticscholar.org Molecular dynamics simulations help to assess the stability of these interactions over time, as indicated by parameters like the root-mean-square deviation (RMSD). nih.gov For a potent benzoxazole derivative, the average RMSD in the active site of AChE was 1.98 Å and for BChE was 2.2 Å, indicating stable binding. nih.gov

Interactive Data Table: Computational Docking of Benzoxazole Analogues and Related Compounds

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-aryl-6-carboxamide benzoxazole derivative | Acetylcholinesterase (AChE) | -7.29 | Not Specified | nih.gov |

| 2-aryl-6-carboxamide benzoxazole derivative | Butyrylcholinesterase (BChE) | -6.71 | Not Specified | nih.gov |

| Dichloro substituted benzoxazole-triazolo-thione derivatives | β-Tubulin | Minimum Binding Energy (Value not specified) | Not Specified | nih.gov |

| Imidazo[1,2-a]quinoxaline derivative (1A2) | Tubulin (Colchicine site) | -11.45 | CYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, LYS254 | semanticscholar.org |

| Benzimidazole derivative (BI-02) | β-Tubulin | -8.50 | THR A:340, TYR A:312, PHE A:296, ILE A:341, PHE A:343, PHE A:351, CYS A:315, ARG A:308, ARG A:339, LYS A:336, PRO A:298 | semanticscholar.org |

Structure Activity Relationship Sar Studies Pertaining to 6 Bromo 3,5 Dichloro 1,2 Benzoxazole Derivatives

Impact of Halogen Substitution Patterns on Biological Profiles

The presence, type, and position of halogen atoms on the benzoxazole (B165842) ring are pivotal in determining the biological activity of its derivatives. The distinct properties of halogens, such as electronegativity, size, and polarizability, directly influence the molecule's interaction with biological targets.

Role of Bromine and Chlorine Positions

The specific placement of bromine and chlorine atoms on the benzene (B151609) portion of the 1,2-benzoxazole ring significantly modulates the compound's pharmacological effects. Structure-activity relationship studies on analogous compounds have demonstrated that halogenation at specific positions can enhance potency.

For instance, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives evaluated for anticonvulsant activity, the introduction of a halogen atom at the C-5 position was found to increase both the desired activity and associated neurotoxicity. nih.govnih.gov This suggests that substitution at the C-5 position, which is occupied by a chlorine atom in the parent compound, is a critical determinant of neurological activity.

Influence of Halogen Electronegativity and Size

The biological profile of halogenated compounds is governed by a delicate balance between the halogen's electronegativity and its atomic size. As one moves down the halogen group in the periodic table, electronegativity decreases while atomic size and polarizability increase. nih.gov

Chlorine is highly electronegative, while bromine is less so but larger and more polarizable. nih.gov This increase in polarizability from chlorine to bromine can lead to stronger dispersion interactions with a biological target. nih.gov However, the larger atomic radius of bromine compared to chlorine also increases its steric bulk. nih.gov This can be a double-edged sword; in some cases, the increased size may lead to steric clashes that hinder optimal binding to a target receptor, whereas in other cases, it might provide beneficial interactions. For example, in certain DNA interactions, bromine-substituted compounds form more stable pairs than their larger iodine counterparts, a phenomenon attributed to the avoidance of steric repulsion. nih.gov Therefore, the specific combination of chlorine at positions C-3 and C-5 and the larger, more polarizable bromine at C-6 in 6-bromo-3,5-dichloro-1,2-benzoxazole creates a unique electronic and steric landscape that dictates its interaction with biological macromolecules.

Effect of Substituents at C-3 Position on Biological Activity

Note: In the 1,2-benzoxazole ring system, the carbon atom available for substitution on the oxazole (B20620) ring is at the C-3 position. The C-2 position is occupied by a nitrogen atom. Therefore, this section will discuss the well-documented effects of substituents at the chemically relevant C-3 position.

The C-3 position of the 1,2-benzisoxazole (B1199462) scaffold is a common and critical site for modification, with the nature of the substituent profoundly influencing the molecule's biological activity. nih.govnih.gove-journals.in

Steric and Electronic Effects of Functional Groups

Both the size (steric effects) and the electron-donating or electron-withdrawing nature (electronic effects) of the functional group at the C-3 position are crucial for activity. For example, the anticonvulsant drug Zonisamide is a 1,2-benzisoxazole derivative bearing a sulfamoylmethyl group at the C-3 position, indicating that this particular functionality is effective for neurological targets. nih.govresearchgate.net

In studies of related benzoxazole derivatives for antifungal activity, compounds with electron-donating groups, such as methoxy (B1213986) and dimethylamino, at the analogous C-2 position were found to be active. nih.gov Conversely, large, bulky hydrocarbon substituents at this position rendered the compounds inactive, pointing to the detrimental effect of steric hindrance. nih.gov This suggests that for a derivative of this compound, substituents at the C-3 position must possess an optimal size and electronic character to achieve significant biological effects.

Influence of Aromatic and Heteroaromatic Moieties

Introducing aromatic and heteroaromatic rings at the C-3 position has been a successful strategy for developing biologically active 1,2-benzoxazole derivatives. In a study on antifungal benzoxazole derivatives, those featuring azaaromatic (nitrogen-containing heterocyclic) groups at the C-2 position (analogous to C-3) displayed notable activity. nih.gov

The size of the heteroaromatic ring was also found to be a factor; replacing a 5-membered ring with a 6-membered one caused a decrease in activity. nih.gov This highlights a complex interplay between the core structure and the C-3 substituent. Furthermore, derivatives with a substituted phenyl ring at this position were also active, with a slight preference for electron-donating groups for antifungal applications. nih.gov These findings indicate that appending various aromatic and heteroaromatic systems to the C-3 position of the this compound core is a viable strategy for tuning its biological properties.

| Compound ID | Substituent at C-2 Position | Antifungal Activity (MIC, µg/mL) vs. P. pastoris |

|---|---|---|

| 1 | Phenyl | >500 |

| 2 | 4-Fluorophenyl | 250 |

| 3 | 2,5-Dimethoxyphenyl | 125 |

| 4 | 3,4,5-Trimethoxyphenyl | 62.5 |

| 5 | Furan-2-yl | 250 |

| 6 | 1H-Imidazol-2-yl | 250 |

| 7 | Pyridin-4-yl | >500 |

| 8 | 7-Bromo-pyridin-4-yl | 31.25 |

Significance of Substitutions on the Benzene Ring (e.g., C-5, C-7)

Beyond the specific halogenation pattern of the parent compound, substitutions at other positions on the benzene ring, particularly C-5 and C-7, are of high significance in modulating biological activity.

As previously noted, halogenation at the C-5 position of 3-(sulfamoylmethyl)-1,2-benzisoxazoles enhanced anticonvulsant activity. nih.govnih.gov In a separate class of compounds, 2-arylbenzoxazole inhibitors of the cholesterol ester transfer protein (CETP), substitutions at both the C-5 and C-7 positions were found to be beneficial for inhibitory potency. nih.gov

Moreover, research on antifungal benzoxazole derivatives revealed that the introduction of a bromine atom at the C-7 position dramatically increased the activity of a compound that was otherwise inactive. nih.gov In synthetic chemistry studies, it has been observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position can increase the yield of benzoxazole formation. marmara.edu.trresearchgate.net While this relates to chemical reactivity rather than biological activity, it further confirms the electronic importance of these positions. Collectively, this body of evidence strongly suggests that the C-5 and C-7 positions are key "hotspots" for modification, where additional functional groups can be introduced to fine-tune the biological profile of the this compound scaffold.

| Compound ID | Substitution on Benzene Ring | Anticonvulsant Activity ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) |

|---|---|---|---|

| A | Unsubstituted | 10.0 | 170 |

| B | 5-Chloro | 3.2 | 105 |

| C | 5-Bromo | 3.5 | 85 |

| D | 5-Fluoro | 5.2 | 145 |

| E | 7-Chloro | 8.0 | 150 |

| F | 5,7-Dichloro | 3.8 | 110 |

Correlation with Specific Biological Targets

While comprehensive SAR studies specifically targeting the this compound scaffold are limited in publicly available research, broader investigations into halogenated benzoxazole derivatives offer valuable insights into their potential biological targets and the influence of substituent placement on activity.

Research on various benzoxazole derivatives has revealed their potential to interact with a range of biological targets, leading to diverse pharmacological effects, including anticancer and antimicrobial activities. For instance, studies on other substituted benzoxazoles have identified enzymes such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and thymidylate synthase as potential targets for their anticancer effects. nih.gov

The specific substitution pattern of this compound, featuring electron-withdrawing halogen atoms at distinct positions on the benzene ring, is expected to significantly modulate the compound's electronic properties, lipophilicity, and steric profile. These alterations, in turn, can profoundly impact the binding affinity and selectivity towards specific biological macromolecules. For example, the introduction of a halogen atom at the 5-position of the 1,2-benzisoxazole ring has been shown to increase anticonvulsant activity in some series of derivatives.

The bromine atom at the 6-position and the chlorine atoms at the 3- and 5-positions create a unique electronic environment that can influence hydrogen bonding capabilities and hydrophobic interactions within the active site of a target protein. Further empirical studies are necessary to elucidate the precise biological targets of this compound derivatives and to map the specific interactions that govern their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a powerful computational tool to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives and the identification of key molecular features driving their effects.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound derivatives are not extensively documented, the principles of QSAR can be applied based on studies of related halogenated heterocyclic compounds. The development of a predictive QSAR model for this class of compounds would typically involve the following steps:

Data Set Compilation: A series of this compound analogues with varying substituents would be synthesized and their biological activity against a specific target (e.g., a particular enzyme or cell line) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other benzoxazole series to create predictive models for their anticancer and antidiabetic activities. nih.govchemijournal.com These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity.

Identification of Key Molecular Descriptors

Based on QSAR studies of other halogenated and non-halogenated benzoxazole derivatives, several molecular descriptors are likely to be key determinants of the biological activity of this compound derivatives. researchgate.net

Table 1: Potentially Important Molecular Descriptors for the Biological Activity of this compound Derivatives

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Biological Activity |

| Electronic Descriptors | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Atomic charges | Govern electrostatic interactions, hydrogen bonding capacity, and reactivity. The strong electron-withdrawing nature of the halogens will significantly impact these properties. |

| Steric Descriptors | Molar refractivity, Molecular volume, Surface area, Specific steric parameters (e.g., Taft's Es) | Influence the fit of the molecule into the binding pocket of a biological target. The size and position of substituents will be critical. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient), Hydrophobic field contributions in 3D-QSAR | Determine the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Halogenation generally increases lipophilicity. |

| Topological Descriptors | Connectivity indices (e.g., Kier & Hall indices), Shape indices | Describe the overall size, shape, and branching of the molecule, which can be related to its interaction with a receptor. |

| Hydrogen Bonding Descriptors | Number of hydrogen bond donors and acceptors | Crucial for specific interactions with amino acid residues in the active site of a target protein. |

The interplay of these descriptors will ultimately define the SAR for this specific class of compounds. For instance, a QSAR model might reveal that increased hydrophobicity at a particular position, coupled with a specific electronic distribution across the benzoxazole ring, is essential for high potency. The development and validation of such models will be instrumental in guiding the rational design of more effective and selective therapeutic agents based on the this compound scaffold.

Future Research Trajectories and Potential Academic Applications of 6 Bromo 3,5 Dichloro 1,2 Benzoxazole

Exploration of Novel Synthetic Routes and Catalyst Development

The synthesis of benzoxazole (B165842) derivatives has evolved significantly, moving towards more efficient, cost-effective, and environmentally benign methodologies. chemistryjournal.netnih.gov Future research on 6-Bromo-3,5-dichloro-1,2-benzoxazole should focus on adapting these modern synthetic strategies. While traditional methods might be effective, they can involve harsh conditions or expensive reagents.

Exploration into novel catalytic systems is a primary avenue for investigation. Recent studies have demonstrated the efficacy of various catalysts for benzoxazole synthesis, which could be optimized for this specific polychlorinated and brominated derivative.

Potential Catalytic Approaches for Investigation:

| Catalyst Type | Example | Potential Advantages |

| Nanocatalysts | Copper(II) oxide or Copper(II) ferrite (B1171679) nanoparticles | High efficiency, reusability, and reduced waste. organic-chemistry.org |

| Homogeneous Catalysts | Nickel Sulphate (NiSO₄) | Cost-effective, active at room temperature, and high selectivity. amazonaws.com |

| Acid Catalysts | Samarium triflate, Fluorophosphoric acid | Can be used in mild, aqueous conditions and offer shorter reaction times. nih.govorganic-chemistry.org |

| Organocatalysts | Isosorbide-initiated polyamine | Economical, reusable, and allows for very short reaction times (minutes). nih.gov |

A key research goal would be to develop a one-pot synthesis protocol that is both high-yielding and scalable. chemistryjournal.netamazonaws.com Investigating solvent-free "grindstone" methods or utilizing eco-friendly solvents like ethanol (B145695) or water would further enhance the green chemistry profile of its synthesis. nih.govamazonaws.com

Advancements in Derivatization for Enhanced Biological Selectivity

The halogen atoms on the this compound ring are not merely passive substituents; they are functional handles for extensive derivatization. The bromine atom at the 6-position is a particularly attractive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. nih.gov These reactions would allow for the introduction of a wide array of aryl, heteroaryl, or amine-containing moieties.

The objective of such derivatization would be to tune the molecule's biological activity and enhance its selectivity for specific targets. The benzoxazole nucleus is a known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemistryjournal.netnih.govresearchgate.net By systematically modifying the structure of this compound, new libraries of compounds can be generated for screening against various biological targets. For instance, structure-activity relationship (SAR) studies on other substituted benzoxazoles have shown that different functional groups can significantly impact potency and selectivity. nih.gov

Future research should focus on creating a diverse set of derivatives and evaluating them in targeted biological assays to identify compounds with superior selectivity and efficacy for enzymes, receptors, or other biomolecules implicated in disease.

Application in Probe Development for Biological System Interrogation

Benzoxazole-containing compounds are known to possess interesting photophysical properties, including fluorescence. acs.org This intrinsic characteristic, combined with the potential for targeted derivatization, makes this compound a promising candidate for the development of chemical probes.

A research trajectory in this area would involve:

Characterizing the Core Fluorophore: A thorough investigation of the inherent fluorescence properties (quantum yield, excitation/emission spectra, solvatochromism) of the this compound scaffold is necessary.

Synthesis of Functionalized Probes: Derivatives could be synthesized to incorporate specific binding motifs for biological targets of interest (e.g., particular enzymes, proteins, or nucleic acid structures).

Application in Bioimaging: These newly developed probes could then be used in fluorescence microscopy to visualize and study the localization and dynamics of their targets within living cells, providing valuable insights into cellular processes and disease mechanisms. The halogen atoms could also serve as handles for attaching reporter tags or quenchers for more complex probe designs.

Further In Silico and In Vitro Mechanistic Investigations

To guide rational drug design and understand the biological activity of this compound and its derivatives, a combination of computational (in silico) and experimental (in vitro) studies is essential.

In Silico Approaches:

Molecular Docking: Computational docking studies can predict the binding modes and affinities of the compounds against a panel of known biological targets, such as bacterial DNA gyrase, tubulin, or various kinases. nih.govresearchgate.netpensoft.net This can help prioritize which derivatives to synthesize and test.

Pharmacophore Modeling: Based on active derivatives, a pharmacophore model can be developed to define the key structural features required for biological activity. nih.gov

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

In Vitro Validation:

Enzyme Inhibition Assays: The predictions from docking studies must be validated through in vitro enzyme inhibition assays to quantify the potency (e.g., IC₅₀ values) of the compounds against their putative targets. rsc.org

Cell-Based Assays: The activity of the compounds should be assessed in relevant cell lines to confirm their biological effects, such as antimicrobial activity against various bacterial and fungal strains or cytotoxic effects on cancer cell lines. researchgate.netnih.gov

These integrated studies will be crucial for elucidating the mechanism of action and for building a comprehensive structure-activity relationship profile for this class of compounds.

Investigation into Material Science Applications (e.g., optical properties from halogenation)

The high degree of halogenation in this compound suggests that it may possess unique electronic and optical properties suitable for applications in material science. Halogen substitution is a known strategy for modifying the photophysical characteristics of aromatic systems. acs.orgmdpi.com

Future research should explore these potential applications:

Organic Light-Emitting Diodes (OLEDs): Benzoxazole-boron complexes have shown promise as light-emitting materials. nih.gov The specific electronic effects of the bromo- and chloro-substituents could lead to materials with desirable emission wavelengths, high quantum yields, and improved thermal stability for use in OLED devices. nih.gov

Liquid Crystals: Fluorinated benzoxazole derivatives have been investigated for their utility in high-birefringence liquid crystal mixtures. mdpi.com The polarizability and molecular shape of this compound could make it or its derivatives interesting components for new liquid crystalline materials.

Dyes and Sensors: The influence of the halogen atoms on the absorption and emission spectra could be exploited to develop novel dyes. acs.org Furthermore, derivatization could lead to chemosensors where binding to an analyte induces a measurable change in the optical properties.

Integration with Fragment-Based Drug Discovery (FBDD) and Computational Drug Design

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with identifying low-molecular-weight fragments that bind to a biological target. nih.govmdpi.com While this compound itself may exceed the typical size of a "fragment," its core scaffold and the principles of FBDD are highly relevant.

Future research could integrate this compound into a drug design workflow in several ways:

Scaffold for Library Design: The 1,2-benzoxazole core can be considered a privileged scaffold. Computational methods can be used to design a library of smaller, fragment-like derivatives based on this core for screening against various targets.

Structure-Based Growth: If the parent compound or a derivative shows even weak binding to a target, its structure (ideally determined by X-ray crystallography) can serve as a starting point. Computational drug design and SAR principles can then guide the "growing" of the fragment into a more potent lead molecule by adding functional groups that make additional favorable interactions with the target protein. nih.govresearchgate.net

Knowledge-Based Design: The electronic and steric properties conferred by the three halogen atoms can be computationally modeled to design new molecules that mimic these features while optimizing for binding affinity and pharmacokinetic properties. This approach aligns with the rational, structure-guided principles that are central to modern drug discovery. uoc.gr

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-3,5-dichloro-1,2-benzoxazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of halogenated benzoxazoles typically involves cyclization or substitution reactions. For example, refluxing halogenated precursors with nucleophiles (e.g., amines or alcohols) in polar solvents like ethanol or THF, catalyzed by acids (e.g., glacial acetic acid), is a common approach . Optimization involves varying reaction time (4–48 hours), temperature (55–100°C), and stoichiometry of reagents. Post-synthesis purification via recrystallization (ethanol) or column chromatography (silica gel) is critical to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and confirm halogenation patterns. For example, deshielded protons adjacent to electronegative groups (Br, Cl) exhibit distinct splitting .

- X-ray Diffraction : Resolves bond angles (e.g., deviations in C–C–Cl angles due to steric repulsions) and crystal packing, as seen in related benzoxazole derivatives .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for brominated analogs .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity >95% (by area normalization) is typically required for pharmacological studies. Gas chromatography (GC) may supplement analysis for volatile byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and charge distribution. For example, electron-withdrawing halogens increase electrophilicity at the oxazole ring, favoring nucleophilic substitutions . Validate predictions against experimental spectroscopic data (e.g., IR vibrational frequencies) to ensure accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental data for halogenated benzoxazoles?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., Cl⋯H non-bonded interactions) may arise from approximations in DFT. Use hybrid functionals (e.g., M06-2X) or post-Hartree-Fock methods (e.g., MP2) to improve accuracy. Cross-validate with crystallographic data and Hirshfeld surface analysis to identify non-covalent interactions .

Q. How can retrosynthetic analysis guide the design of novel this compound derivatives with enhanced bioactivity?

- Methodological Answer : Retrosynthetic disconnections focus on halogen retention (e.g., preserving Br/Cl at positions 3,5,6) while introducing functional groups (e.g., sulfonamides, imidazoles) at reactive sites. For example, coupling with bioactive moieties (e.g., benzenesulfonamide) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can yield analogs with antipsychotic or antimicrobial potential .

Q. What experimental protocols evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., urease) using spectrophotometric methods in phosphate buffer (pH 7.0) .

- Cellular Assays : Assess cytotoxicity (MTT assay) and apoptotic activity in cancer cell lines. For example, halogenated benzoxazoles often exhibit selective toxicity via sodium channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.